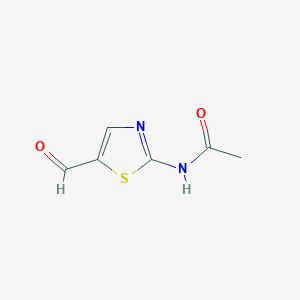

N-(5-Formylthiazol-2-YL)acetamide

Description

BenchChem offers high-quality N-(5-Formylthiazol-2-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Formylthiazol-2-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-4(10)8-6-7-2-5(3-9)11-6/h2-3H,1H3,(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHASJXPLGUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252662-37-6 | |

| Record name | N-(5-formyl-thiazol-2-yl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of N-(5-Formylthiazol-2-YL)acetamide

An In-depth Technical Guide to N-(5-Formylthiazol-2-YL)acetamide: Structure, Synthesis, and Applications

Abstract

N-(5-Formylthiazol-2-yl)acetamide is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive formyl group appended to an acetamido-substituted thiazole ring, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications, particularly in the development of novel therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

N-(5-Formylthiazol-2-yl)acetamide is an organic compound belonging to the thiazole family. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. The presence of the electron-withdrawing formyl (-CHO) group at the C5 position and the electron-donating acetamido (-NHCOCH₃) group at the C2 position creates a unique electronic profile that dictates its reactivity and utility as a synthetic intermediate.

Table 1: Chemical Identifiers for N-(5-Formylthiazol-2-YL)acetamide

| Identifier | Value | Source |

| IUPAC Name | N-(5-formyl-1,3-thiazol-2-yl)acetamide | |

| CAS Number | 33015-87-7 | |

| Molecular Formula | C₆H₆N₂O₂S | |

| Canonical SMILES | CC(=O)NC1=NC=C(S1)C=O | |

| InChI | InChI=1S/C6H6N2O2S/c1-3(9)8-6-7-4(2-10)5-11-6/h2,5H,1H3,(H,8,9) |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.19 g/mol | |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | 235-240 °C (decomposes) | |

| Solubility | Soluble in DMSO | |

| Purity | ≥97% |

Synthesis and Characterization

The most common and efficient method for synthesizing N-(5-Formylthiazol-2-yl)acetamide is through the Vilsmeier-Haack formylation of the precursor, N-(thiazol-2-yl)acetamide. This reaction is a cornerstone of organic synthesis for introducing formyl groups onto electron-rich aromatic rings.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The reaction proceeds by activating N-(thiazol-2-yl)acetamide with the Vilsmeier reagent, which is formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The electron-rich C5 position of the thiazole ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup and hydrolysis of this intermediate yields the desired aldehyde product. The choice of DMF and POCl₃ is critical; DMF serves as both the solvent and the source of the formyl group, while POCl₃ is the activating agent for generating the highly electrophilic chloroiminium cation (Vilsmeier reagent).

Caption: Vilsmeier-Haack synthesis workflow for N-(5-Formylthiazol-2-yl)acetamide.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

N-(thiazol-2-yl)acetamide (1 equiv.)

-

Phosphoryl chloride (POCl₃) (2-3 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir for 30 minutes at 0 °C.

-

Substrate Addition: Dissolve N-(thiazol-2-yl)acetamide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice. This step hydrolyzes the iminium intermediate and must be done carefully.

-

Neutralization: Carefully neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product often precipitates during this step.

-

Extraction & Isolation: If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer multiple times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a yellow crystalline solid.

Purity and Structural Characterization

The identity and purity of the synthesized N-(5-Formylthiazol-2-yl)acetamide must be confirmed through standard analytical techniques:

-

¹H NMR: To confirm the presence of all protons and their chemical environments (acetamide CH₃, aldehyde CHO, and thiazole ring CH).

-

¹³C NMR: To verify the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 170.19).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde (~1680 cm⁻¹) and the amide (~1690-1710 cm⁻¹), and the N-H stretch of the amide (~3200-3300 cm⁻¹).

Reactivity and Synthetic Utility

The chemical behavior of N-(5-Formylthiazol-2-yl)acetamide is dominated by the reactivity of its formyl group, making it an excellent electrophilic partner in various chemical transformations.

Caption: Key reactive pathways of the formyl group on the thiazole scaffold.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield substituted amines. This is a powerful method for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the formyl group into a carbon-carbon double bond, creating vinyl-thiazole derivatives.

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malonates, cyanoacetates) in reactions like the Knoevenagel condensation to extend the carbon skeleton.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, N-(2-acetamidothiazole-5-yl)carboxylic acid, which is another valuable intermediate for amide bond formation.

Applications in Drug Discovery

The N-(5-Formylthiazol-2-yl)acetamide scaffold is a privileged structure in medicinal chemistry. The thiazole ring is a known bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets. Its derivatives have been explored for a range of therapeutic activities.

-

Kinase Inhibitors: The scaffold serves as a key building block for synthesizing ATP-competitive kinase inhibitors. The thiazole core can mimic the hinge-binding motif of purines, while modifications derived from the formyl group can be tailored to occupy specific pockets in the kinase active site.

-

Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. The ability to easily diversify the C5 position of N-(5-Formylthiazol-2-yl)acetamide allows for the rapid generation of libraries of compounds to be screened against bacterial and fungal pathogens.

-

Other Therapeutic Areas: Its derivatives are also investigated as anti-inflammatory, antiviral, and anticancer agents, highlighting the versatility of this chemical scaffold.

Safety and Handling

N-(5-Formylthiazol-2-yl)acetamide should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

N-(5-Formylthiazol-2-yl)acetamide is a high-value synthetic intermediate whose importance is rooted in its straightforward synthesis and the versatile reactivity of its formyl group. Its stable yet reactive nature allows for its use as a foundational scaffold for constructing diverse molecular libraries. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties and chemical behavior is essential for unlocking its full potential in the creation of novel, biologically active compounds.

References

-

PubChem. (n.d.). N-(5-formylthiazol-2-yl)acetamide. Retrieved from [Link]

2-Acetamido-5-thiazolecarboxaldehyde CAS number and safety data

An In-Depth Technical Guide to 2-Acetamido-5-thiazolecarboxaldehyde: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Acetamido-5-thiazolecarboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number and dedicated safety data for this exact molecule, this document synthesizes information from structurally related compounds to offer a robust framework for its safe handling and use in a research setting.

Chemical Identity and CAS Number

Given the presence of the acetamido and thiazole carboxaldehyde moieties, a cautious approach would be to assume a hazard profile that incorporates the characteristics of both these related structures until specific data for 2-Acetamido-5-thiazolecarboxaldehyde becomes available.

Synthesis and Chemical Properties

The synthesis of 2-acetamido-thiazole derivatives often involves multi-step processes. A common route to similar structures is the Hantzsch thiazole synthesis, which involves the condensation of an alpha-halocarbonyl compound with a thiourea derivative. Another contemporary method offering high efficiency involves multi-step synthesis from acrylamide precursors.[4] The synthesis of 2-amino-5-carboxamide thiazole derivatives has also been achieved on a solid phase, starting with reductive amination and proceeding through a dehydrative cyclization of a thiourea intermediate resin.[5]

The chemical properties of 2-Acetamido-5-thiazolecarboxaldehyde can be inferred from its functional groups. The aldehyde group makes it susceptible to oxidation and a potential reactant in various condensation reactions. The acetamido group and the thiazole ring are common pharmacophores in drug development, contributing to the molecule's potential biological activity. Thiazole derivatives, in general, are important structural motifs in many pharmacologically active compounds, including kinase inhibitors used in oncology.[4][6]

Comprehensive Safety and Handling Protocols

The following safety protocols are based on data for structurally similar compounds and represent a conservative approach to handling 2-Acetamido-5-thiazolecarboxaldehyde.

Hazard Identification

Based on the safety data for related thiazole aldehydes and acetamides, the potential hazards are as follows:

-

Respiratory Irritation: May cause respiratory irritation.[10]

-

Skin Sensitization: May cause an allergic skin reaction.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which may cause serious irritation.[2][11] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, irritation, and potential sensitization.[11] |

| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing. | To prevent skin exposure.[2][9] |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To avoid inhalation which may cause respiratory tract irritation.[11] |

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for the safe handling of 2-Acetamido-5-thiazolecarboxaldehyde in a laboratory setting.

Caption: Workflow for the safe laboratory handling of 2-Acetamido-5-thiazolecarboxaldehyde.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][9]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7][9]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][11]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This compound should be treated as hazardous waste.[7]

Applications in Research and Drug Development

The 2-acetamido-thiazole scaffold is a key structural motif in many biologically active molecules. Derivatives of 2-acetamidothiazole have been investigated for their antiproliferative activity against various cancer cell lines.[12][13] The thiazole ring is a versatile heterocyclic system that can be readily functionalized, making it an attractive building block in the design of novel therapeutic agents. Specifically, 2-aminothiazole derivatives have been developed as potent inhibitors of Src and Abl kinases, which are implicated in certain cancers.[12][13] The aldehyde functionality at the 5-position of the thiazole ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

While specific safety data for 2-Acetamido-5-thiazolecarboxaldehyde remains to be established, a comprehensive safety and handling protocol can be developed by examining the properties of structurally related compounds. Researchers and drug development professionals should handle this compound with care, adhering to the stringent personal protective measures and laboratory practices outlined in this guide. The synthetic versatility and the established biological importance of the 2-acetamido-thiazole core make this and related compounds valuable tools in the ongoing quest for novel therapeutics.

References

- Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Deriv

- A Systematic Review On Thiazole Synthesis And Biological Activities.

- SAFETY D

- Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives | Request PDF - ResearchG

- 2 - SAFETY D

- 1 - • SAFETY D

- 2 - SAFETY D

- SAFETY D

- 2-Thiazolecarboxaldehyde - High purity | EN - Georganics.

- 2-Acetamidothiazole | C5H6N2OS | CID 17625 - PubChem - NIH.

- 5-Thiazolecarboxaldehyde 95 1003-32-3 - Sigma-Aldrich.

- 2-Thiazolecarboxaldehyde | CAS#:10200-59-6 | Chemsrc.

- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermedi

- Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides - Benchchem.

- 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem.

- Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed.

Sources

- 1. 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Acetamidothiazole | C5H6N2OS | CID 17625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 5-Thiazolecarboxaldehyde 95 1003-32-3 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2-Thiazolecarboxaldehyde - High purity | EN [georganics.sk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Acetamido-5-thiazolecarboxaldehyde

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the melting point and other key physical characteristics of 2-Acetamido-5-thiazolecarboxaldehyde. As a compound of interest for researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and application. While specific experimental data for this compound is not extensively reported, this guide establishes a robust methodological approach based on established analytical techniques and provides expected characterization profiles based on structurally related analogs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Significance of Physicochemical Characterization

2-Acetamido-5-thiazolecarboxaldehyde belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The acetamido and carboxaldehyde functionalities at the 2- and 5-positions, respectively, offer versatile handles for synthetic elaboration, making it a valuable building block in drug discovery programs.

Accurate characterization of its physical properties is the bedrock of its scientific integrity. The melting point serves as a crucial indicator of purity, while solubility dictates its behavior in biological and formulation contexts. Spectroscopic analysis provides unequivocal structural confirmation. This guide will equip the researcher with the necessary protocols and theoretical understanding to confidently characterize this and similar novel compounds.

Determination of Melting Point: A Primary Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[1][2]

Predicted Melting Point Range

Direct experimental data for 2-Acetamido-5-thiazolecarboxaldehyde is scarce. However, we can infer an expected range by examining structurally similar compounds:

| Compound | Structure | Melting Point (°C) |

| 2-Amino-5-thiazolecarboxaldehyde | A thiazole with an amino group at position 2 and a carboxaldehyde at position 5. | 122-132 |

| 2-(Dimethylamino)thiazole-5-carboxaldehyde | A thiazole with a dimethylamino group at position 2 and a carboxaldehyde at position 5. | 75-77 |

| 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride | A thiazole with an acetamido group at position 2, a methyl group at position 4, and a sulfonyl chloride at position 5. | 161-164 |

Table 1: Melting points of structurally related thiazole derivatives.

The presence of the acetamido group, which can participate in hydrogen bonding, is expected to result in a higher melting point compared to the dimethylamino analog. Therefore, a melting point in the range of 150-180 °C for 2-Acetamido-5-thiazolecarboxaldehyde would be a reasonable initial hypothesis.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard capillary melting point apparatus.[1][3]

Materials:

-

2-Acetamido-5-thiazolecarboxaldehyde sample

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Determination: Heat the block rapidly to get an approximate melting point range. This provides a target for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Replicate Analysis: Repeat the accurate determination at least twice to ensure reproducibility. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[1]

Caption: Workflow for Melting Point Determination.

Physical Characteristics: A Deeper Look into Material Properties

Beyond the melting point, a comprehensive understanding of the physical characteristics of 2-Acetamido-5-thiazolecarboxaldehyde is essential for its handling, formulation, and application.

Appearance

Based on related compounds, 2-Acetamido-5-thiazolecarboxaldehyde is expected to be a white to off-white or pale yellow crystalline solid . The color can be influenced by the purity of the sample, with purer samples being lighter in color.

Solubility

Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability. A standard method for determining aqueous solubility is the shake-flask method.[4][5]

Protocol for Equilibrium Solubility Determination:

Materials:

-

2-Acetamido-5-thiazolecarboxaldehyde

-

Phosphate buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of PBS (e.g., 1 mL).

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole proton, the aldehyde proton, the NH proton of the acetamido group, and the methyl protons of the acetyl group. The chemical shifts (δ) will be influenced by the electron-withdrawing nature of the thiazole ring and the adjacent functional groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the aldehyde and amide, the carbons of the thiazole ring, and the methyl carbon.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.2 | 185 - 195 |

| Thiazole C-H | 8.0 - 8.5 | 140 - 150 |

| Amide N-H | 10.0 - 12.0 (broad) | - |

| Acetyl -CH₃ | 2.1 - 2.4 | 20 - 25 |

| Amide C=O | - | 165 - 175 |

| Thiazole C-N | - | 155 - 165 |

| Thiazole C-S | - | 115 - 125 |

Table 2: Predicted NMR chemical shifts for 2-Acetamido-5-thiazolecarboxaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3300 - 3100 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=O stretch (amide) | 1680 - 1630 | Strong |

| C=N stretch (thiazole) | 1600 - 1500 | Medium |

| N-H bend (amide) | 1550 - 1510 | Strong |

Table 3: Expected characteristic IR absorption bands for 2-Acetamido-5-thiazolecarboxaldehyde.

The presence of strong absorption bands in the carbonyl region (1710-1630 cm⁻¹) and a medium intensity band for the N-H stretch would be key indicators of the target structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

-

Molecular Ion Peak (M⁺): The molecular weight of 2-Acetamido-5-thiazolecarboxaldehyde (C₆H₆N₂O₂S) is 170.19 g/mol . A prominent molecular ion peak is expected at m/z = 170.

-

Fragmentation Pattern: Common fragmentation pathways for thiazole derivatives involve cleavage of the ring.[8][9] For 2-Acetamido-5-thiazolecarboxaldehyde, expected fragments could arise from the loss of the acetyl group (M-43), the aldehyde group (M-29), or cleavage of the thiazole ring.

Conclusion

This technical guide provides a comprehensive and practical framework for the determination of the melting point and key physical characteristics of 2-Acetamido-5-thiazolecarboxaldehyde. By following the detailed protocols for melting point analysis, solubility determination, and spectroscopic characterization, researchers can generate robust and reliable data to support their research and development endeavors. The provided insights into the expected properties, based on analogous structures, serve as a valuable reference for the interpretation of experimental results. The application of these methodologies will ensure the scientific integrity and advance the utility of this important heterocyclic building block.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Determination of the melting point. (n.d.). Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Carrión, M. D., López-Cara, L. C., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). Retrieved from [Link]

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344.

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Annex 4: Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

- Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

IR Spectroscopy Tutorial: How to analyze IR spectra. (n.d.). Retrieved from [Link]

-

How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. (2022, May 30). YouTube. Retrieved from [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]

- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(35), 22965-22978.

- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

- Wheatley, P. J. (1972). Physical Methods in Heterocyclic Chemistry. (A. R.

- Al-Hachami, W. (2024, December 28). Infrared Spectroscopy: Interpreting Spectra.

- Al-Neami, M. A. F., & Al-Jubori, A. M. H. (2016). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of ChemTech Research, 9(6), 336-345.

- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).

- Bansal, R. K. (2007). Heterocyclic Compounds.

- Katritzky, A. R. (Ed.). (1963). Physical Methods in Heterocyclic Chemistry, Volume 2. Academic Press.

Sources

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. athabascau.ca [athabascau.ca]

- 3. byjus.com [byjus.com]

- 4. who.int [who.int]

- 5. raytor.com [raytor.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. article.sapub.org [article.sapub.org]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

synthesis procedure for N-(5-Formylthiazol-2-YL)acetamide from 2-aminothiazole

Application Note: Strategic Synthesis of N-(5-Formylthiazol-2-yl)acetamide

Executive Summary

The synthesis of N-(5-formylthiazol-2-yl)acetamide is a critical transformation in medicinal chemistry, serving as a gateway to 2,5-disubstituted thiazole libraries found in kinase inhibitors (e.g., Dasatinib analogs) and advanced glycation end-product (AGE) breakers.

This guide rejects the low-yield "direct formylation" of free amines. Instead, it details a robust two-stage protection-functionalization strategy . Direct electrophilic substitution on 2-aminothiazole is plagued by N-formylation side reactions (formamidine formation). By acetylating the exocyclic amine first, we modulate the ring's nucleophilicity, directing the Vilsmeier-Haack formylation exclusively to the C5 position while protecting the nitrogen.

Retrosynthetic Analysis & Pathway

The logic follows a "Protect then Functionalize" approach. The 2-aminothiazole core is electron-rich. The acetamide group in the intermediate serves two roles: it protects the amine from participating in the Vilsmeier reaction and provides steric bulk that further encourages C5 substitution over C4.

The Pathway:

-

Chemo-selective Acetylation: Conversion of 2-aminothiazole to N-(thiazol-2-yl)acetamide.

-

Regioselective Formylation: Vilsmeier-Haack reaction to install the aldehyde at C5.[1]

Figure 1: Two-stage synthetic route ensuring regioselectivity and amine protection.

Experimental Protocols

Stage 1: Synthesis of N-(Thiazol-2-yl)acetamide

Rationale: Acetic anhydride (

Materials:

-

2-Aminothiazole (10.0 g, 100 mmol)

-

Acetic Anhydride (12.0 mL, ~1.2 eq)

-

Pyridine (30 mL) or Dichloromethane/Triethylamine

-

Ethanol (for recrystallization)[2]

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (10.0 g) in Pyridine (30 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Acetic Anhydride (12.0 mL) dropwise over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

) should disappear, replaced by the amide ( -

Workup: Pour the reaction mixture into 200 mL of ice-cold water. Vigorous stirring will induce precipitation of the product.

-

Isolation: Filter the white precipitate. Wash with cold water (

mL) to remove residual pyridine. -

Purification: Recrystallize from hot Ethanol.

-

Target Yield: 85-95%

-

Physical State: White crystalline solid.

-

Melting Point: 202–204°C [Ref 1].

-

Stage 2: Vilsmeier-Haack Formylation

Rationale: The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and

Materials:

-

N-(Thiazol-2-yl)acetamide (5.0 g, 35 mmol)

-

Phosphorus Oxychloride (

) (10 mL, ~3 eq) -

N,N-Dimethylformamide (DMF) (20 mL, excess as solvent/reagent)

-

Sodium Acetate (sat. aq. solution) for quenching.

Protocol:

-

Reagent Formation (Critical): In a flame-dried 100 mL flask under Argon/Nitrogen, place anhydrous DMF (20 mL). Cool to 0°C. Add

(10 mL) dropwise over 20 minutes.-

Observation: The solution will turn pale yellow/orange and become viscous. This is the Vilsmeier salt.[4] Stir at 0°C for 30 mins.

-

-

Substrate Addition: Add solid N-(thiazol-2-yl)acetamide (5.0 g) portion-wise to the cold Vilsmeier reagent. Do not allow temperature to exceed 5°C during addition.

-

Cyclization/Substitution: Heat the mixture to 70–80°C for 4–6 hours.

-

Quenching (Hydrolysis): Cool the dark reaction mixture to RT. Pour slowly onto 150 g of crushed ice containing Sodium Acetate (to buffer pH to ~4-5).

-

Warning: Hydrolysis of excess

is violent. Stir vigorously.

-

-

Isolation: The aldehyde product typically precipitates upon stirring for 1-2 hours as the intermediate iminium salt hydrolyzes. Filter the solid.[11]

-

Purification: Recrystallize from Ethanol or Methanol/Water.

-

Target Yield: 60-75%[12]

-

Characterization: Aldehyde proton peak in

NMR at

-

Process Visualization & Logic

The following diagram illustrates the critical decision points and mechanism flow for the Vilsmeier-Haack stage, ensuring the user understands why specific conditions are chosen.

Figure 2: Workflow logic for the Vilsmeier-Haack Formylation step.

Data & Troubleshooting

Table 1: Process Parameters and Expected Outcomes

| Parameter | Acetylation Step | Formylation Step |

| Limiting Reagent | 2-Aminothiazole | N-(Thiazol-2-yl)acetamide |

| Key Reagent | Acetic Anhydride (1.2 eq) | |

| Temperature | 0°C | 0°C |

| Critical Risk | Exotherm on addition | Violent hydrolysis; Charring |

| Typical Yield | 90% | 65% |

| Appearance | White Needles | Pale Yellow/Tan Solid |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete precipitation | Concentrate the mother liquor; add more ice water. |

| Dark/Tar Product (Step 2) | Temperature too high during addition | Keep |

| No Aldehyde Peak (NMR) | Incomplete Hydrolysis | Ensure the quench stirs in aqueous acetate for >1 hour. |

| Formamidine impurity | Deacetylation occurred | Ensure reaction temp does not exceed 90°C; avoid strong acid workup. |

References

-

Crystal Structure of Intermediate: Potgieter, K. C., et al. "N-(Thiazol-2-yl)acetamide." Acta Crystallographica Section E, vol. 63, no. 8, 2007, p. o3385.

-

Vilsmeier-Haack Mechanism & Protocols: Meth-Cohn, O., and Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][3][4][5][13] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777-794.

-

Thiazole Functionalization (Contextual): Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, vol. 49, no. 23, 2006, pp. 6819–6832.

-

General Protocol for Aminothiazole Formylation: BenchChem Application Notes. "Synthesis of 2-Amino-5-formylthiazole from Simple Precursors."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 8. Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 10. kuey.net [kuey.net]

- 11. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: Vilsmeier-Haack Formylation Protocol for 2-Acetamidothiazole

Abstract & Strategic Context

This application note details the optimized protocol for the regioselective C5-formylation of 2-acetamidothiazole to synthesize 2-acetamido-5-thiazolecarbaldehyde . This transformation is a critical intermediate step in the synthesis of Src/Abl kinase inhibitors, such as Dasatinib (Sprycel®).

While the 2-aminothiazole scaffold is electron-rich, the introduction of the formyl group via Vilsmeier-Haack (VH) chemistry presents specific challenges:

-

Regioselectivity: Ensuring exclusive C5 functionalization over N-formylation.

-

Substrate Deactivation: The acetyl group on the amine moderates nucleophilicity, requiring optimized thermal conditions compared to free amines.

-

Hydrolytic Stability: The workup must be controlled to hydrolyze the iminium intermediate without cleaving the acetamido protecting group.

This guide provides a self-validating, scalable methodology suitable for both bench-scale discovery and process development.

Mechanistic Principles

The reaction proceeds via the in situ generation of the Vilsmeier Reagent (chloroiminium ion), a weak but highly selective electrophile.

Reaction Pathway[1]

-

Activation:

activates DMF, forming the electrophilic Vilsmeier reagent. -

Electrophilic Aromatic Substitution (EAS): The thiazole ring, activated by the nitrogen lone pair (moderated by the acetyl group), attacks the electrophile at the C5 position.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to release the aldehyde.

Mechanistic Visualization

The following diagram illustrates the molecular transformation and intermediate states.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the thiazole scaffold.

Experimental Protocol

Materials & Equipment

-

Reagents: 2-Acetamidothiazole (>98%), Phosphoryl chloride (

, 99%), Anhydrous -

Solvent: Dichloromethane (DCM) for extraction.[1]

-

Equipment: 3-neck round-bottom flask (RBF), reflux condenser, dropping funnel, nitrogen inlet, internal temperature probe.

Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| 2-Acetamidothiazole | Substrate | 1.0 | Dried in vacuo prior to use. |

| Reagent | 3.0 - 5.0 | Excess ensures complete conversion. | |

| DMF | Solvent/Reagent | 10.0 - 12.0 | Acts as solvent and reactant. |

| NaOAc (aq) | Quench Buffer | Excess | Buffers pH to ~5-6 to prevent deacetylation. |

Step-by-Step Methodology

Phase 1: Formation of Vilsmeier Reagent (Critical Safety Step)

-

Charge anhydrous DMF (10.0 eq) into a flame-dried 3-neck RBF under

atmosphere. -

Cool the system to 0°C using an ice/salt bath.

-

Add

(3.0 eq) dropwise via the addition funnel over 30 minutes.-

Caution: The reaction is highly exothermic. Maintain internal temperature

. -

Checkpoint: The solution should turn pale yellow/orange. A white precipitate (Vilsmeier salt) may form; this is normal.

-

-

Stir at

for 30 minutes to ensure complete reagent formation.

Phase 2: Substrate Addition & Reaction

-

Dissolve 2-acetamidothiazole (1.0 eq) in a minimal amount of DMF (or add as a solid in portions if solubility allows).

-

Add the substrate to the Vilsmeier reagent at 0°C .

-

Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

-

Heat the reaction mixture to 70–80°C for 4–6 hours.

Phase 3: Controlled Hydrolysis & Workup

-

Cool the reaction mixture to RT, then to

. -

Pour the reaction mixture slowly onto crushed ice (~500g per mole substrate) with vigorous stirring.

-

Buffering (Crucial): Slowly add saturated aqueous Sodium Acetate (NaOAc) until pH reaches 5–6.

-

Note: Avoid strong bases (NaOH) at this stage to prevent hydrolysis of the acetamide group to the free amine.

-

-

Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

-

Precipitation usually occurs. Filter the solid.[5]

-

Alternative: If no precipitate, extract with DCM (

), wash with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Process Workflow & Safety

The following diagram outlines the operational workflow, highlighting critical control points (CCPs) for safety and quality.

Figure 2: Operational workflow for the synthesis of 2-acetamido-5-thiazolecarbaldehyde.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents. | Ensure DMF is anhydrous (<0.05% water). Use fresh |

| Deacetylation | Workup pH too high (>9) or too acidic (<2) for prolonged periods. | Use NaOAc for buffering instead of NaOH. Minimize contact time in acidic aqueous phase. |

| Incomplete Conversion | Reaction temperature too low. | Thiazoles are deactivated; ensure temperature reaches 75–80°C. |

| N-Formylation | Rare, but possible if temp is uncontrolled. | Stick to C5-selective conditions (thermodynamic control at 80°C). |

References

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832.

-

BenchChem. (2025).[6][7] "Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation." BenchChem Protocols.

-

Liu, W., et al. (2012).[8] "Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives." Medicinal Chemistry, 8(4), 587-594.[8][9]

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."

Sources

- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

Application & Protocol Guide: Schiff Base Condensation Using N-(5-Formylthiazol-2-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Thiazole-Based Schiff Bases

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged structure" in drug design.[1][2][3] When a thiazole aldehyde is condensed with a primary amine, it forms a Schiff base (or imine), a class of compounds renowned for their synthetic versatility and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The azomethine group (-C=N-) in the Schiff base is crucial for its biological activity, often forming hydrogen bonds with the active sites of enzymes and interfering with cellular processes.[5]

This guide focuses on N-(5-Formylthiazol-2-YL)acetamide , a highly valuable and functionalized building block. The presence of the formyl (-CHO) group at the 5-position provides a reactive site for Schiff base formation, while the acetamide group at the 2-position can modulate the electronic properties and solubility of the final molecule, and provides an additional site for hydrogen bonding interactions. This makes it an excellent starting material for generating diverse libraries of novel chemical entities for drug discovery and materials science.

Principle of Reaction: The Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction between a carbonyl compound (here, N-(5-Formylthiazol-2-YL)acetamide) and a primary amine.[7][8] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of the amine's nitrogen atom.

The key steps are:

-

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Formation of a Carbinolamine Intermediate: This attack forms an unstable tetrahedral intermediate called a carbinolamine.[7][8]

-

Acid-Catalyzed Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst, turning it into a good leaving group (water).

-

Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, forming a protonated imine (iminium ion).

-

Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final, neutral Schiff base and regenerating the acid catalyst.[9]

The reaction is reversible, and the removal of water (e.g., by using a Dean-Stark apparatus or molecular sieves) is often employed to drive the equilibrium towards the product.[7]

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Core Protocol: Synthesis of a Thiazole-Based Schiff Base

This protocol provides a general method for the condensation of N-(5-Formylthiazol-2-YL)acetamide with a primary amine. The reaction conditions may require optimization depending on the specific amine used (e.g., aliphatic vs. aromatic, electron-donating vs. electron-withdrawing groups).

Materials and Reagents:

-

N-(5-Formylthiazol-2-YL)acetamide

-

Primary amine of choice (e.g., aniline, benzylamine, etc.)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (Catalyst)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(5-Formylthiazol-2-YL)acetamide (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per mmol of aldehyde).

-

Rationale: Ethanol is a common solvent as it effectively dissolves the reactants and the intermediate carbinolamine, facilitating the reaction.

-

-

Amine Addition: To the stirring solution, add the primary amine (1.0 - 1.1 equivalents).

-

Rationale: A slight excess of the amine can help drive the reaction forward, though a 1:1 stoichiometry is often sufficient.

-

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Rationale: A catalytic amount of a weak acid like acetic acid is optimal. It accelerates the dehydration step without significantly protonating the primary amine reactant, which would render it non-nucleophilic.[10]

-

-

Reaction: Heat the mixture to reflux (typically around 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Monitoring: A new spot corresponding to the more nonpolar Schiff base product should appear, and the aldehyde starting material spot should diminish. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexane.

-

Reaction Time: Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid catalyst, followed by a wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Schiff base.

Protocol Validation & Product Characterization

Confirmation of the newly synthesized Schiff base is crucial. The following techniques are standard for structural elucidation.

| Technique | Key Spectroscopic Signature for Schiff Base Formation |

| ¹H NMR | Disappearance of the aldehyde proton signal (singlet, typically δ 9-10 ppm). Appearance of the azomethine proton (-CH=N-) signal (singlet, typically δ 8-9 ppm).[3][11] |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (δ 185-200 ppm). Appearance of the imine carbon signal (δ 150-165 ppm). |

| FT-IR | Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹). Appearance of the C=N (imine) stretching band (typically 1600-1650 cm⁻¹).[12] |

| Mass Spec (MS) | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired Schiff base product.[2] |

Scope and Applications

The protocol described is versatile and can be applied to a wide range of primary amines to generate a library of derivatives. Thiazole-containing Schiff bases are of significant interest due to their diverse pharmacological potential.

| Application Area | Rationale and Supporting Evidence |

| Antibacterial Agents | The imine linkage and the thiazole core are known pharmacophores for antimicrobial activity.[1][5] Thiazolyl Schiff bases have shown potent activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting essential enzymes like DNA gyrase.[4][13] |

| Anticancer Agents | Many thiazole derivatives exhibit antiproliferative properties.[5] Schiff bases can act as ligands to form metal complexes that show enhanced cytotoxic activity and can interact with DNA.[6] |

| Antioxidant Agents | The heterocyclic nature of the thiazole ring allows it to act as an electron donor, enabling it to scavenge free radicals. This property is valuable for combating oxidative stress-related diseases.[5][13] |

| Enzyme Inhibitors | The acetamide and imine functionalities can form key hydrogen bonding and hydrophobic interactions within the active sites of enzymes, such as urease or various kinases.[14][15] |

graph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12, size="7.6,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9];// Nodes A[label="1. Reagent Preparation\n- N-(5-Formylthiazol-2-YL)acetamide\n- Primary Amine\n- Solvent & Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Reaction Setup\n- Dissolve Aldehyde\n- Add Amine & Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Condensation Reaction\n- Reflux (e.g., 80°C)\n- Monitor by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Work-up & Isolation\n- Solvent Removal\n- Extraction & Washing", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purification\n- Recrystallization or\n- Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Characterization\n- NMR (¹H, ¹³C)\n- FT-IR\n- Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Pure Schiff Base\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B[label="Combine"]; B -> C [label="Heat"]; C -> D [label="Cool & Concentrate"]; D -> E [label="Crude Product"]; E -> F [label="Purified Product"]; F -> G [label="Structure Confirmed"]; }

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive (deactivated) amine. 2. Insufficient heating. 3. No or too much acid catalyst. | 1. Use a fresh bottle of amine or purify it. 2. Ensure the reaction is at a proper reflux temperature. 3. Add 2-3 drops of glacial acetic acid. Excess acid protonates the amine, making it non-nucleophilic.[10] |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Product degradation (hydrolysis). 3. Side reactions. | 1. Increase reaction time or add a slight excess of the amine. 2. Ensure anhydrous conditions during work-up. Avoid exposure to strong acids/bases. 3. Re-purify the product carefully using column chromatography. |

| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Product is an oil. | 1. Try a different solvent system for chromatography with lower polarity differences (e.g., Dichloromethane/Methanol). 2. Attempt to form a salt (e.g., with HCl) which may crystallize, or use chromatography. |

| Product Hydrolyzes Back | The imine bond is susceptible to hydrolysis. | Store the final product in a desiccator under an inert atmosphere. Use anhydrous solvents for any further reactions. |

References

-

Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. (2018). MDPI. [Link]

-

Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]

-

SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal. [Link]

-

Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PMC. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). Al-Mustansiriyah Journal of Science. [Link]

-

SYNTHESIS, DOCKING STUDIES AND ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF THIAZOLE SCHIFF BASE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Mechanistic explanation of the formation of Schiff base. ResearchGate. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel Schiff Bases Derived from 4-Phenyl-2-aminothiazole and their Mn(. SciSpace. [Link]

-

Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. (2023). World Journal of Advanced Research and Reviews. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis, Characterization, Thermal and Microbiological evaluation of Thiazole Schiff Base Complexes of Co (II), Ni (II), Cu. Journal of Chemical and Pharmaceutical Research. [Link]

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ. [Link]

-

N-(Thiazol-2-yl)acetamide. PMC. [Link]

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). MDPI. [Link]

-

Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. IOSR Journal. [Link]

-

Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. [Link]

-

Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. scispace.com [scispace.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]

- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 7. scispace.com [scispace.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. peerj.com [peerj.com]

- 11. ijper.org [ijper.org]

- 12. jocpr.com [jocpr.com]

- 13. ijpsr.com [ijpsr.com]

- 14. mdpi.com [mdpi.com]

- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(5-Formylthiazol-2-YL)acetamide Derivatives

Introduction: Accelerating Heterocyclic Synthesis for Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] Specifically, N-(5-Formylthiazol-2-YL)acetamide and its analogues are valuable intermediates, serving as precursors for more complex molecules like Schiff bases and other heterocyclic systems with potential therapeutic applications.[6]

Traditionally, the synthesis of these compounds, particularly the formylation step, involves lengthy reaction times and often harsh conditions. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by offering a green, efficient, and rapid alternative.[7][8] Microwave irradiation provides uniform, instantaneous heating, which dramatically accelerates reaction rates, often leading to higher yields, improved product purity, and a significant reduction in solvent usage compared to conventional heating methods.[3][9]

This guide provides a detailed protocol for the two-step synthesis of N-(5-Formylthiazol-2-YL)acetamide, beginning with the acylation of 2-aminothiazole, followed by a microwave-promoted Vilsmeier-Haack formylation. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Reaction Mechanism: A Two-Step Pathway

The synthesis proceeds through two distinct and well-established chemical transformations: N-acetylation followed by electrophilic aromatic substitution.

-

Step 1: N-Acetylation of 2-Aminothiazole: The initial step involves the nucleophilic attack of the primary amine on 2-aminothiazole onto an acetylating agent, such as acetyl chloride or acetic anhydride. This is a standard amide bond formation reaction that protects the amino group and provides the acetamide moiety. The resulting product is N-(thiazol-2-yl)acetamide.[10][11]

-

Step 2: Vilsmeier-Haack Formylation: This is the critical step where the formyl group (-CHO) is introduced onto the thiazole ring. The reaction mechanism involves:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12][13][14]

-

Electrophilic Attack: The N-acetyl group is an electron-donating group, which activates the thiazole ring towards electrophilic substitution. It directs the incoming electrophile (the Vilsmeier reagent) to the electron-rich C5 position of the thiazole ring.[14][15]

-

Hydrolysis: The resulting iminium salt intermediate is unstable and is readily hydrolyzed during aqueous work-up to yield the final aldehyde product, N-(5-Formylthiazol-2-YL)acetamide.[12][16]

-

The overall reaction pathway is illustrated below.

Caption: Overall two-step reaction mechanism.

Experimental Protocols

Part A: Synthesis of N-(thiazol-2-yl)acetamide (Intermediate)

This protocol describes the synthesis of the precursor required for the microwave-assisted formylation.

Materials and Equipment:

-

2-Aminothiazole (97% or higher)

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine (as a base, if using acetyl chloride)

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Beakers, graduated cylinders, and standard laboratory glassware

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask, dissolve 2-aminothiazole (e.g., 0.1 mol, 10.0 g) in 100 mL of dry acetone.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (0.11 mol, 11.2 g, 10.4 mL) dropwise to the cooled solution. Causality Note: Slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 300 mL of ice-cold water with vigorous stirring.

-

A solid precipitate of N-(thiazol-2-yl)acetamide will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 50 mL) to remove any unreacted starting material and impurities.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white to off-white solid.[11]

Part B: Microwave-Assisted Synthesis of N-(5-Formylthiazol-2-YL)acetamide

This protocol details the core microwave-promoted Vilsmeier-Haack formylation.

Materials and Equipment:

-

N-(thiazol-2-yl)acetamide (synthesized in Part A)

-

Phosphorus oxychloride (POCl₃, reagent grade)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dedicated microwave synthesizer with sealed vessel capability (with temperature and pressure sensors)

-

Microwave reaction vial (10-20 mL) with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reagent Preparation (Vilsmeier Reagent): In a fume hood, prepare the Vilsmeier reagent. To a flask cooled in an ice bath, add anhydrous DMF (e.g., 5 equivalents). Slowly add POCl₃ (e.g., 2 equivalents) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes. Safety Precaution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction Setup: Place N-(thiazol-2-yl)acetamide (e.g., 1 mmol, 142 mg) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

-

Add the pre-formed Vilsmeier reagent to the vial containing the acetamide.

-

Seal the vial securely according to the microwave synthesizer's instructions.

-

Microwave Irradiation: Place the vial inside the microwave cavity. Set the reaction parameters as follows (these may require optimization):

-

Work-up and Extraction: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully uncap the vial in a fume hood.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and quench the reaction. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure N-(5-Formylthiazol-2-YL)acetamide.[18]

Caption: Experimental workflow for microwave-assisted formylation.

Data, Results, and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic peaks for the acetyl methyl protons (~2.2 ppm), the thiazole proton (~8.5 ppm), the aldehyde proton (~9.9 ppm), and the amide NH proton (a broad singlet, ~12.3 ppm).[19]

-

¹³C NMR: Expect signals for the methyl carbon, the amide carbonyl, the thiazole ring carbons, and the aldehyde carbonyl carbon.

-

FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and aldehyde), and C-H stretching (aromatic and aldehyde).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₆H₆N₂O₂S, MW: 170.19) should be observed.[18][20]

Table 1: Comparison of Conventional vs. Microwave Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of MAOS |

| Reaction Time | 8 - 12 hours[2] | 5 - 15 minutes[2][17] | >95% Reduction |

| Typical Yield | 50 - 65% | 80 - 95% | Higher Efficiency |

| Energy Input | Continuous, high | Focused, efficient | Green Chemistry |

| Purity Profile | Often requires extensive purification | Generally cleaner reaction profile | Simplified Work-up |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive Vilsmeier reagent (due to moisture).- Insufficient microwave power/temperature.- Poor quality starting material. | - Use anhydrous DMF and fresh POCl₃.- Increase reaction temperature in 5-10°C increments or increase hold time.- Confirm purity of N-(thiazol-2-yl)acetamide via melting point or NMR. |

| Incomplete Reaction | - Reaction time is too short.- Insufficient amount of Vilsmeier reagent. | - Increase the microwave hold time in 2-5 minute increments.- Increase the molar equivalents of the Vilsmeier reagent (e.g., from 2 to 2.5 eq of POCl₃). |

| Formation of Dark/Tarry Byproducts | - Reaction temperature is too high, causing decomposition.- Extended reaction time. | - Reduce the reaction temperature by 10-20°C.- Optimize for the shortest possible reaction time that gives a high yield. |

| Difficult Purification | - Presence of unreacted starting material and byproducts. | - Ensure complete neutralization during work-up.- Perform column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate closely related compounds. |

Conclusion

The microwave-assisted Vilsmeier-Haack formylation of N-(thiazol-2-yl)acetamide is a highly efficient, rapid, and reproducible method for synthesizing N-(5-Formylthiazol-2-YL)acetamide derivatives. This protocol significantly reduces reaction times from hours to minutes and improves yields compared to conventional methods, aligning with the principles of green chemistry. The resulting aldehyde is a versatile building block, poised for further elaboration in the development of novel therapeutic agents, making this microwave-assisted protocol a valuable tool for researchers in synthetic chemistry and drug discovery.

References

-

Title: Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

-

Title: Microwave Assisted Synthesis of 2-Aminothiazole Derivatives Source: I. J. of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles Source: ResearchGate (Request PDF) URL: [Link]

-

Title: MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES Source: Journal of University of Shanghai for Science and Technology URL: [Link]

-

Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives Source: ResearchGate (Request PDF) URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL: [Link]

-

Title: N-(5-formylthiazol-2-yl)acetamide (C6H6N2O2S) Source: PubChemLite URL: [Link]

-

Title: Vilsmeier-Haack Transformations under Non Classical Conditions Source: International Journal of Recent Technology and Engineering URL: [Link]

-

Title: Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents Source: ResearchGate URL: [Link]

-

Title: Vilsmeier Reagent for Formylation in Solvent-Free Conditions using Microwaves Source: Semantic Scholar URL: [Link]